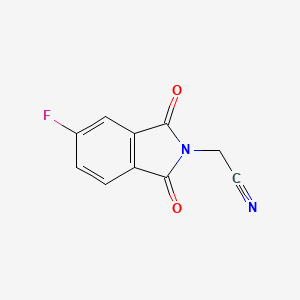
2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is a fluorinated isoindole derivative. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Métodos De Preparación
The synthesis of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile typically involves the reaction of 5-fluoro-1,3-dioxoisoindoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-(5-fluoro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile include other fluorinated isoindole derivatives and non-fluorinated isoindole derivatives. Compared to non-fluorinated derivatives, the fluorinated compound exhibits enhanced chemical stability and biological activity. Some similar compounds include:
- 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione .
Propiedades
IUPAC Name |
2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O2/c11-6-1-2-7-8(5-6)10(15)13(4-3-12)9(7)14/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXPFPQLOASMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













